

# Air-stable n-doping of transition metal dichalcogenides using BV

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## Compound of Interest

Compound Name: *Benzyl Viologen*

Cat. No.: *B1223159*

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An in-depth guide to the air-stable n-doping of transition metal dichalcogenides (TMDs) utilizing **benzyl viologen** (BV) is presented for researchers, scientists, and professionals in drug development. This method offers a robust and reversible way to modulate the electronic properties of TMDs, crucial for the advancement of next-generation electronic and optoelectronic devices.

## Application Notes

Transition metal dichalcogenides are a class of two-dimensional materials with promising applications in various fields due to their unique electronic and optical properties. The ability to control their carrier concentration through doping is essential for fabricating high-performance devices. **Benzyl viologen** has emerged as a highly effective and air-stable n-type dopant for TMDs, such as molybdenum disulfide (MoS<sub>2</sub>).

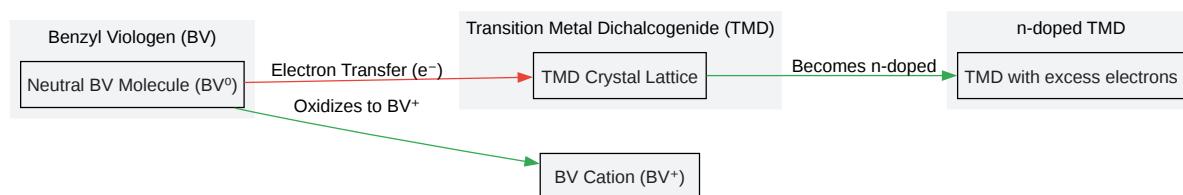
The doping mechanism relies on a surface charge transfer process where the neutral **benzyl viologen** molecule donates an electron to the TMD.[1][2] This process is energetically favorable due to the high reduction potential of BV.[1][3][4][5][6] The resulting n-doped TMDs exhibit excellent stability in ambient conditions, a significant advantage over other n-doping techniques that require vacuum environments.[1][2]

A key feature of BV doping is its reversibility. The dopant molecules can be removed by a simple washing step with a solvent like toluene, allowing for the precise control of doping levels and the patterning of doped regions.[1][5][6] This technique has been successfully employed to

reduce contact resistance in TMD-based field-effect transistors (FETs), leading to enhanced device performance.[1][3][5][6]

## Mechanism of Benzyl Viologen Doping

The n-doping of TMDs with **benzyl viologen** is a surface phenomenon that does not introduce lattice defects, unlike substitutional doping.[1] The neutral BV molecule ( $BV^0$ ) acts as a strong electron donor. When a TMD material is exposed to a solution of neutral BV, an electron is transferred from the BV molecule to the conduction band of the TMD. This charge transfer results in an accumulation of electrons in the TMD, thereby increasing its n-type conductivity. The process is driven by the energy level alignment between the BV redox states and the TMD's conduction band.[1]



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Mechanism of TMD n-doping with **Benzyl Viologen**.

## Quantitative Data Summary

The following table summarizes the key quantitative results obtained from the n-doping of  $MoS_2$  with **benzyl viologen**.

Parameter	Value	Reference
Electron Sheet Density	$\sim 1.2 \times 10^{13} \text{ cm}^{-2}$	[1][3][4][5][6]
Contact Resistance Reduction	> 3-fold	[1][3][5][6]
Field-Effect Mobility (MoS <sub>2</sub> )	$24.7 \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$	[3]
Subthreshold Swing (Top-gated FET)	$\sim 77 \text{ mV/decade}$	[1][3][5][6]
Electrical Conductivity (Exfoliated MoS <sub>2</sub> -BV)	$2.28 \times 10^{-1} \text{ S m}^{-1}$	[7]
Seebeck Coefficient (Exfoliated MoS <sub>2</sub> -BV)	$-360 \mu\text{V K}^{-1}$	[7]

## Experimental Protocols

This section provides detailed protocols for the preparation of the **benzyl viologen** dopant solution and the subsequent n-doping of TMD materials.

### Protocol 1: Preparation of Neutral Benzyl Viologen (BV<sup>0</sup>) Solution

Neutral **benzyl viologen** is a potent electron donor but is sensitive to air. Therefore, its preparation and handling require an inert atmosphere. An alternative, simpler method using an air-stable metal as a reducing agent has also been developed.[8]

#### Method A: Reduction with Sodium Borohydride (Requires Inert Atmosphere)

- Materials: **Benzyl viologen** dichloride (BVCl<sub>2</sub>), sodium borohydride (NaBH<sub>4</sub>), deionized water, toluene, nitrogen or argon gas, airtight reaction vial.
- Procedure:
  1. Prepare an aqueous solution of BVCl<sub>2</sub>.
  2. In a separate vial, dissolve NaBH<sub>4</sub> in deionized water.

3. Under a continuous flow of inert gas (N<sub>2</sub> or Ar), add the NaBH<sub>4</sub> solution dropwise to the BVCl<sub>2</sub> solution. The solution will change color, indicating the reduction of BV<sup>2+</sup> to BV<sup>0</sup>.
4. Add toluene to the reaction mixture to extract the neutral BV<sup>0</sup>. The BV<sup>0</sup> is soluble in the organic phase.
5. Carefully separate the toluene layer containing the neutral BV<sup>0</sup> for immediate use in the doping process.

#### Method B: Convection-Flow-Assisted Preparation with an Air-Stable Metal<sup>[8]</sup>

- Materials: **Benzyl viologen** dichloride (BVCl<sub>2</sub>), an air-stable reducing metal (e.g., indium), deionized water, toluene, reaction vial, hotplate.
- Procedure:
  1. Place a fragment of the air-stable metal in the reaction vial.
  2. Add an aqueous solution of BVCl<sub>2</sub> to the vial.
  3. Layer toluene on top of the aqueous solution.
  4. Place the vial on a hotplate at a controlled temperature (e.g., 60 °C). The heat induces a convection flow.<sup>[8]</sup>
  5. The metal reduces the BV<sup>2+</sup> to BV<sup>0</sup>, which is then transported to the upper toluene layer by the convection flow.<sup>[8]</sup>
  6. The toluene layer, now containing the neutral BV<sup>0</sup>, can be collected for the doping procedure.

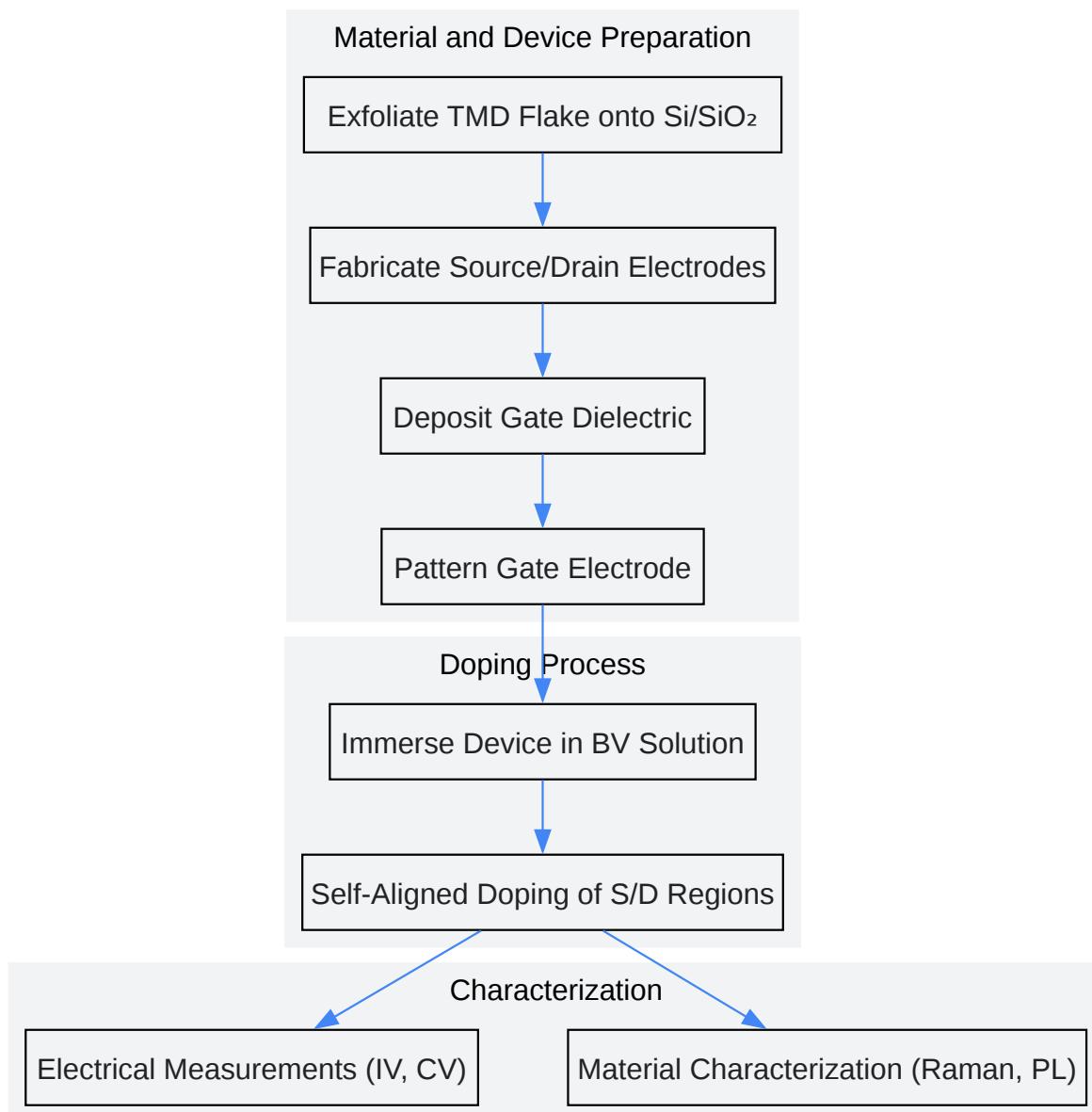
## Protocol 2: n-Doping of TMDs

- Materials: TMD sample (e.g., exfoliated MoS<sub>2</sub> on a Si/SiO<sub>2</sub> substrate), prepared neutral BV<sup>0</sup> solution in toluene (typically 1-5 mg/mL), toluene for rinsing, nitrogen or argon gas for drying.  
<sup>[2]</sup>
- Procedure:

1. Immerse the TMD sample into the freshly prepared neutral  $BV^0$  solution in an airtight container to prevent oxidation of the dopant.
2. Allow the doping to proceed for a specific duration. A common duration is 12 hours, though this can be adjusted to control the doping level.[\[2\]](#)
3. After the desired doping time, remove the sample from the solution.
4. Gently dry the sample using a stream of nitrogen or argon gas.[\[2\]](#)
5. Reversibility (Optional): To reverse the doping, immerse the doped sample in pure toluene. The immersion time can be varied to tune the electron density.[\[2\]](#)

## Experimental Workflow and Device Fabrication

The following diagram illustrates a typical workflow for the fabrication and characterization of a top-gated field-effect transistor with BV-doped source and drain contacts.

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Workflow for fabricating a self-aligned top-gated TMD FET with BV doping.

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